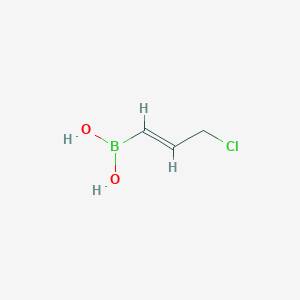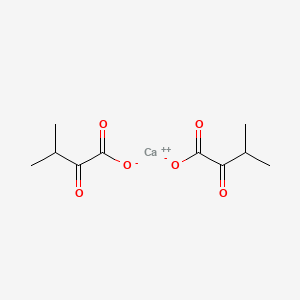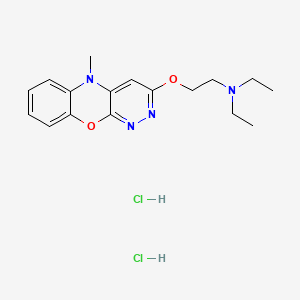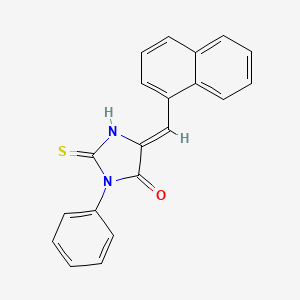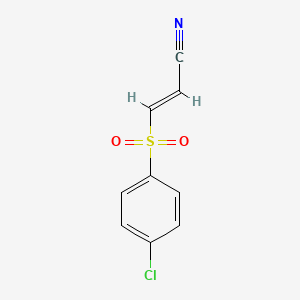![molecular formula C13H10F3NOS B1311150 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one CAS No. 447406-53-3](/img/structure/B1311150.png)
1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one
Vue d'ensemble
Description
The compound “1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one” is a synthetic target with potential applications in medicinal chemistry . It has a molecular weight of 273.27 .
Molecular Structure Analysis
The compound has a complex structure with a thiazole ring attached to a trifluoromethylphenyl group and a methyl group . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, trifluoromethyl ketones are known to be valuable intermediates in various chemical reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.27 . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, utilizes precursors like 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one due to its reactivity. This chemical serves as a building block in creating a diverse array of heterocyclic compounds, underlining its significance in organic synthesis and pharmaceutical research. The unique reactivity of this compound offers mild reaction conditions, facilitating the generation of various heterocyclic structures, which are pivotal in drug development and synthetic chemistry (Gomaa & Ali, 2020).
Luminescent Material Development
In the development of plastic scintillators, compounds like 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one have found application due to their ability to function as luminescent dyes. The incorporation of such compounds into polymethyl methacrylate-based scintillators demonstrates the versatility of these chemicals in enhancing the scintillation efficiency, optical transparency, and stability of the scintillators. This highlights the compound's utility in creating advanced materials for radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Flame Retardant Research
Research into novel brominated flame retardants has also explored the use of compounds with similar structures to 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one. These studies focus on understanding the occurrence, environmental fate, and potential risks of such compounds. By identifying and analyzing the environmental and toxicological profiles of these flame retardants, scientists aim to develop safer, more effective materials for use in various consumer goods, thereby reducing their impact on health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Synthesis and Structural Studies
The compound's framework is pivotal in organic synthesis, particularly in constructing novel organic structures with potential pharmacological applications. Through strategic reactions and modifications, researchers utilize this compound to synthesize and study various organic molecules, contributing to the fields of medicinal chemistry and drug design. The ability to manipulate the structure and reactivity of such compounds opens avenues for the discovery of new drugs and therapeutic agents (Ibrahim, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDURELJXRLATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431512 | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
CAS RN |
447406-53-3 | |
| Record name | 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447406-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



